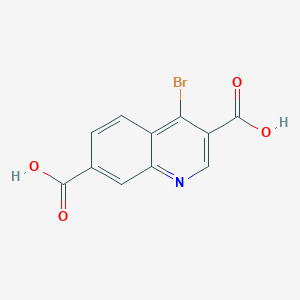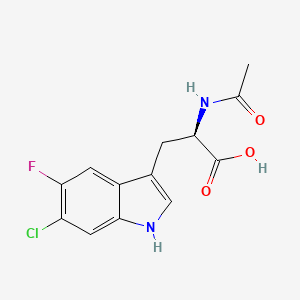
3-Formylphenethyl indolizine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylphenethyl indolizine-6-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound features a formyl group attached to a phenethyl side chain and an indolizine core with a carboxylate group at the sixth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core through a cycloaddition reaction between pyridinium salts and dipolarophiles. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride. The phenethyl side chain can be attached through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
3-Formylphenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenethyl chloride with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 3-Phenethyl indolizine-6-carboxylic acid.
Reduction: 3-Hydroxymethylphenethyl indolizine-6-carboxylate.
Substitution: Various substituted phenethyl indolizine-6-carboxylates.
科学的研究の応用
3-Formylphenethyl indolizine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 3-Formylphenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with various enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The phenethyl side chain can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
3-Formylphenethyl indole-6-carboxylate: Similar structure but with an indole core instead of indolizine.
3-Formylphenethyl pyrrole-6-carboxylate: Similar structure but with a pyrrole core.
3-Formylphenethyl quinoline-6-carboxylate: Similar structure but with a quinoline core.
Uniqueness
3-Formylphenethyl indolizine-6-carboxylate is unique due to its indolizine core, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds with indole, pyrrole, or quinoline cores.
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
2-(3-formylphenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-13-15-4-1-3-14(11-15)8-10-22-18(21)16-6-7-17-5-2-9-19(17)12-16/h1-7,9,11-13H,8,10H2 |
InChIキー |
KLBKXJPRTYOXRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C=O)CCOC(=O)C2=CN3C=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)
![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)




![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)


